molecular formula C76H108O4P2 B14800001 [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

Cat. No.: B14800001
M. Wt: 1147.6 g/mol
InChI Key: FFZISBLAMNLNIQ-UHFFFAOYSA-N
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Description

[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane is a complex organophosphorus compound. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and medicinal chemistry. This compound, with its bulky substituents and multiple phosphanyl groups, is of particular interest for its potential use in homogeneous catalysis and as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane typically involves the reaction of appropriate phosphine precursors with aryl halides under palladium-catalyzed coupling conditions. The reaction conditions often include the use of a base such as potassium carbonate or sodium tert-butoxide, and a solvent like toluene or THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

    Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.

    Substitution: The aryl groups can participate in electrophilic aromatic substitution reactions.

    Coordination: The phosphanyl groups can coordinate to metal centers, forming metal-phosphine complexes.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.

    Coordination: Metal salts such as palladium chloride or platinum chloride are used to form metal-phosphine complexes.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted aryl derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in homogeneous catalysis. Its bulky substituents provide steric protection to the metal center, enhancing the selectivity and stability of the catalyst.

Biology

Medicine

Organophosphorus compounds have been explored for their potential use in drug development, particularly as inhibitors of enzymes such as acetylcholinesterase.

Industry

In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane primarily involves its role as a ligand. The phosphanyl groups coordinate to metal centers, forming stable complexes that can facilitate various catalytic processes. The bulky substituents provide steric protection, enhancing the selectivity and stability of the catalyst.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in homogeneous catalysis.

    Tris(2,4-di-tert-butylphenyl)phosphite: Known for its use as a stabilizer in polymers.

    Bis(diphenylphosphino)methane: Another common ligand in coordination chemistry.

Uniqueness

The uniqueness of [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane lies in its bulky substituents and multiple phosphanyl groups, which provide enhanced steric protection and coordination capabilities compared to simpler phosphine ligands.

Properties

Molecular Formula

C76H108O4P2

Molecular Weight

1147.6 g/mol

IUPAC Name

[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

InChI

InChI=1S/C76H108O4P2/c1-45-33-47(3)63(61(35-45)81(49-37-53(69(5,6)7)65(77-29)54(38-49)70(8,9)10)50-39-55(71(11,12)13)66(78-30)56(40-50)72(14,15)16)64-48(4)34-46(2)36-62(64)82(51-41-57(73(17,18)19)67(79-31)58(42-51)74(20,21)22)52-43-59(75(23,24)25)68(80-32)60(44-52)76(26,27)28/h33-44H,1-32H3

InChI Key

FFZISBLAMNLNIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C)C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C)C)C

Origin of Product

United States

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